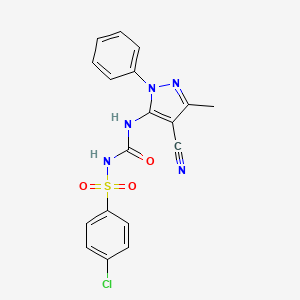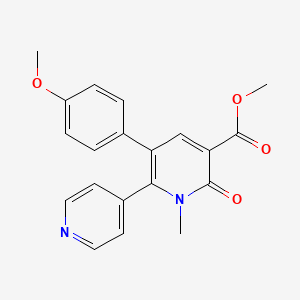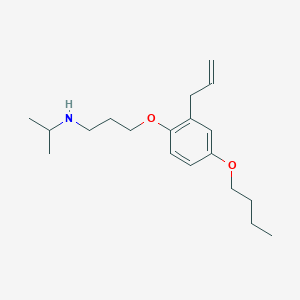![molecular formula C20H19N3O3S B10774123 (5Z)-5-[[4-[(1-pyridin-2-ylpyrrolidin-2-yl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10774123.png)
(5Z)-5-[[4-[(1-pyridin-2-ylpyrrolidin-2-yl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PAT5A, chemically known as 5-[4-[N-(2-pyridyl)-(2S)-pyrrolidine-2-methoxyl]phenylmethylene]thiazolidine-2,4-dione, malic acid salt, is a distinct unsaturated thiazolidinedione. It is recognized for its role as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ). This compound has garnered attention due to its potent antidiabetic properties while exhibiting a relatively weak adipogenic effect .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PAT5A involves multiple steps, starting with the preparation of the pyrrolidine derivative, followed by its coupling with a thiazolidinedione moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. The final product is obtained as a malic acid salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of PAT5A follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of industrial-grade solvents, automated reaction systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
PAT5A undergoes various chemical reactions, including:
Oxidation: PAT5A can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert PAT5A into its reduced forms.
Substitution: PAT5A can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazolidinedione derivatives, while reduction can produce reduced forms of PAT5A .
Applications De Recherche Scientifique
PAT5A has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of thiazolidinediones and their interactions with PPARγ.
Biology: Investigated for its effects on cellular processes, including gene expression and metabolic pathways.
Medicine: Explored for its potential in treating diabetes and related metabolic disorders due to its insulin-sensitizing properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mécanisme D'action
PAT5A functions as a partial agonist of PPARγ, a nuclear receptor involved in regulating glucose and lipid metabolism. It binds to PPARγ with a binding affinity approximately ten times less than that of rosiglitazone, a highly potent thiazolidinedione. Despite its lower affinity, PAT5A effectively reduces plasma glucose levels and improves insulin sensitivity. It also inhibits cholesterol and fatty acid biosynthesis, suggesting receptor-independent properties. PAT5A induces differential cofactor recruitment and gene activation compared to rosiglitazone, contributing to its unique biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rosiglitazone: A highly potent thiazolidinedione with strong PPARγ agonist activity.
Pioglitazone: Another thiazolidinedione with potent antidiabetic properties.
Troglitazone: An earlier thiazolidinedione with similar effects but withdrawn due to safety concerns.
Uniqueness of PAT5A
PAT5A is unique in its ability to act as a partial agonist of PPARγ, providing significant antidiabetic effects with a relatively weak adipogenic effect. This makes it a promising candidate for treating diabetes without the adverse effects associated with strong PPARγ agonists like rosiglitazone .
Propriétés
Formule moléculaire |
C20H19N3O3S |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
(5Z)-5-[[4-[(1-pyridin-2-ylpyrrolidin-2-yl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H19N3O3S/c24-19-17(27-20(25)22-19)12-14-6-8-16(9-7-14)26-13-15-4-3-11-23(15)18-5-1-2-10-21-18/h1-2,5-10,12,15H,3-4,11,13H2,(H,22,24,25)/b17-12- |
Clé InChI |
GRLCJTHTWOJWJS-ATVHPVEESA-N |
SMILES isomérique |
C1CC(N(C1)C2=CC=CC=N2)COC3=CC=C(C=C3)/C=C\4/C(=O)NC(=O)S4 |
SMILES canonique |
C1CC(N(C1)C2=CC=CC=N2)COC3=CC=C(C=C3)C=C4C(=O)NC(=O)S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,6S,10aS)-N-benzhydryl-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide](/img/structure/B10774050.png)

![4-tert-butyl-N-[7-chloro-2-(2-methyl-1-oxidopyridin-1-ium-3-yl)-1,3-dioxoisoindol-4-yl]benzenesulfonamide](/img/structure/B10774082.png)

![[1-(Hydroxyamino)-1-oxo-5-(3-phenoxyphenyl)pentan-2-yl]phosphonic acid](/img/structure/B10774099.png)
![(4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774100.png)
![(3R,5R)-7-[5-[(4-cyanophenyl)methylcarbamoyl]-3-(4-fluorophenyl)-4-phenyl-1-propan-2-ylpyrrol-2-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10774106.png)
![sodium (cyclopropanesulfonyl)[(1R,4R,6S,7Z,15R,17R)-17-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.0,]octadec-7-ene-4-carbonyl]azanide](/img/structure/B10774109.png)
![3-[4,8-dimethylnona-3,7-dienyl(methyl)amino]propyl phosphono hydrogen phosphate](/img/structure/B10774114.png)

![1-[3-(Dimethyl-1,2-oxazol-4-yl)-5-ethoxyphenyl]ethan-1-ol](/img/structure/B10774120.png)
![(3S,6R,8S,9R,10S,12R,13R,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774136.png)
![(2R)-2-(2,4-difluorophenyl)-2-[(2R,5R)-5-(2,3-dihydro-1H-inden-2-yl)-2-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B10774146.png)